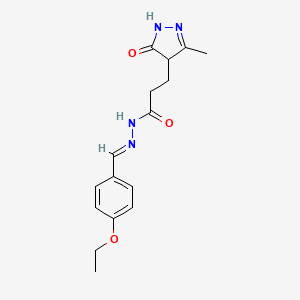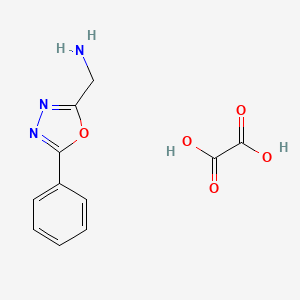![molecular formula C16H18BrN3O3S B2412227 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine CAS No. 2379984-54-8](/img/structure/B2412227.png)
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of several enzymes, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine involves the inhibition of several enzymes, including PDE5, PDE6, and PDE9. By inhibiting these enzymes, the compound increases the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine are diverse and depend on the specific enzyme that is inhibited. For example, PDE5 inhibition leads to relaxation of smooth muscle cells in blood vessels, leading to increased blood flow and improved erectile function. PDE6 inhibition has potential applications in the treatment of retinal diseases, while PDE9 inhibition has been investigated for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine is its potent inhibitory activity against several enzymes, making it a promising candidate for the treatment of various diseases. However, its use in lab experiments is limited by its high cost and low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine. One potential application is in the treatment of retinal diseases, where PDE6 inhibitors have shown promise in preclinical studies. Another direction is in the treatment of Alzheimer's disease, where PDE9 inhibitors have been investigated for their potential therapeutic effects. Additionally, further research is needed to explore the potential of this compound in the treatment of other diseases, such as cancer and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine involves a series of steps, including the reaction of 4-piperidone with benzenesulfonyl chloride to form 1-(Benzenesulfonyl)piperidin-4-ol. This intermediate is then reacted with 5-bromopyrimidine-2,4-dione in the presence of a base to yield the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit several enzymes, including PDE5, PDE6, and PDE9, making it a promising candidate for the treatment of various diseases. For example, PDE5 inhibitors are commonly used to treat erectile dysfunction, while PDE6 inhibitors have potential applications in the treatment of retinal diseases. PDE9 inhibitors have been investigated for their potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c17-14-10-18-16(19-11-14)23-12-13-6-8-20(9-7-13)24(21,22)15-4-2-1-3-5-15/h1-5,10-11,13H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGYIZZBACPIHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)
![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)


![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)
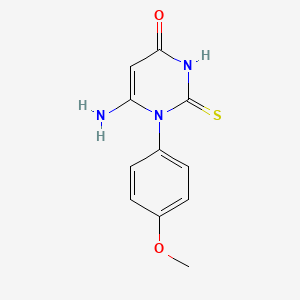

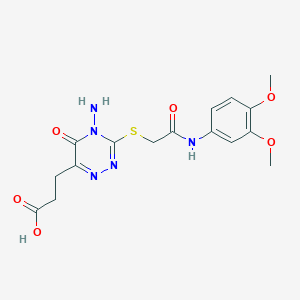

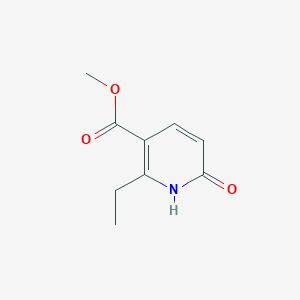
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
